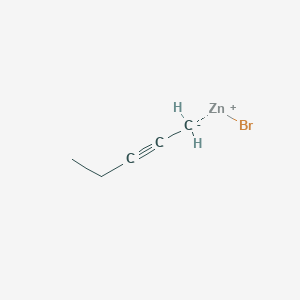
Pent-2-ynylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-ynylzinc bromide, 0.50 M in THF (P2ZnBr/THF) is an organometallic reagent used in organic synthesis. P2ZnBr/THF is a highly versatile reagent with a wide range of applications in organic synthesis. It has been used in a variety of reactions such as nucleophilic addition, cross-coupling, and carboamination. It is also a useful reagent for the synthesis of enantiomerically pure molecules and novel materials.
Mécanisme D'action
P2ZnBr/THF is a nucleophilic reagent and acts by attacking electron-deficient molecules, such as alkenes and aryl halides, in a nucleophilic addition reaction. The reaction is initiated by the attack of the zinc atom on the electron-deficient molecule, which results in the formation of a new bond between the zinc and the electron-deficient molecule. The reaction is then followed by the addition of the bromide ion, which results in the formation of the desired product.
Biochemical and Physiological Effects
P2ZnBr/THF is not known to have any biochemical or physiological effects. It is not known to be toxic and is not known to interact with any biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using P2ZnBr/THF in lab experiments is its versatility. It can be used in a wide range of reactions, including nucleophilic addition, cross-coupling, and carboamination. It can also be used in the synthesis of enantiomerically pure molecules and novel materials. The main limitation is that it is a highly reactive reagent and must be handled with care.
Orientations Futures
There are several potential future directions for the use of P2ZnBr/THF in scientific research. It could be used in the synthesis of new drugs and biological molecules. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of enantiomerically pure molecules.
Méthodes De Synthèse
P2ZnBr/THF can be synthesized by the reaction of pent-2-ynylzinc chloride (P2ZnCl) and bromine in the presence of THF. The reaction is carried out at room temperature and the resulting product is a clear, colorless solution with a concentration of 0.50 M.
Applications De Recherche Scientifique
P2ZnBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of novel materials such as polymers and nanomaterials. It has also been used in the synthesis of enantiomerically pure molecules, which are molecules that have the same chemical structure but are mirror images of each other. It has also been used in the synthesis of new drugs and biological molecules.
Propriétés
IUPAC Name |
bromozinc(1+);pent-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTISRLBTHJOAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)
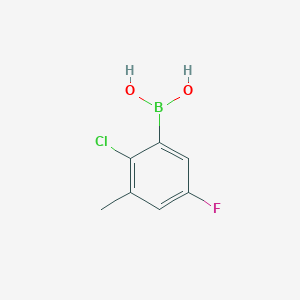



![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
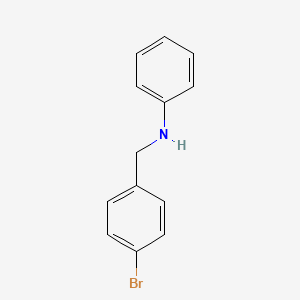
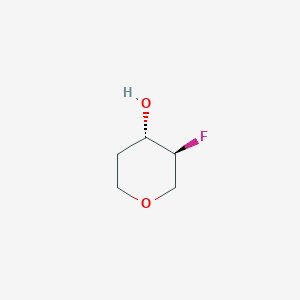
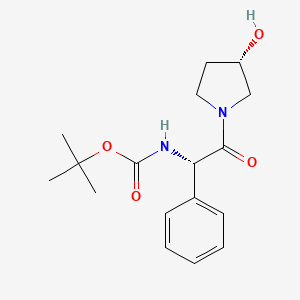

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)